3-Amino-5-chloro-6-fluoro-2-methylbenzoic acid
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Overview
Description
3-Amino-5-chloro-6-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, fluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-6-fluoro-2-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination and fluorination of 2-methylbenzoic acid, followed by the introduction of the amino group. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-6-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
3-Amino-5-chloro-6-fluoro-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-6-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but lacks the fluoro substituent.
3-Fluoro-2-methylbenzoic acid: Lacks the amino and chloro substituents.
5-Fluoro-2-methylbenzoic acid: Similar but lacks the amino and chloro substituents.
Uniqueness
3-Amino-5-chloro-6-fluoro-2-methylbenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse chemical transformations, while the amino group provides sites for further functionalization and biological interactions .
Properties
Molecular Formula |
C8H7ClFNO2 |
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Molecular Weight |
203.60 g/mol |
IUPAC Name |
5-amino-3-chloro-2-fluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClFNO2/c1-3-5(11)2-4(9)7(10)6(3)8(12)13/h2H,11H2,1H3,(H,12,13) |
InChI Key |
UITFVHJUBHXMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)Cl)F)C(=O)O |
Origin of Product |
United States |
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